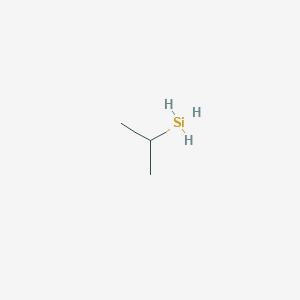
Isopropylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropylsilane is a colorless, flammable liquid that belongs to the organosilicon family. It is widely used in various industrial applications, including as a reducing agent in the synthesis of organic compounds, as a solvent, and as a precursor for the production of silicon-based materials. Isopropylsilane has also gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
Isopropylsilane acts as a reducing agent by donating a hydride ion to the substrate. The hydride ion is transferred from the silicon atom to the substrate, resulting in the formation of a reduced product and the regeneration of isopropylsilane. Isopropylsilane can also act as a nucleophile, attacking electrophilic centers in the substrate to form a new bond.
Biochemical and Physiological Effects
Isopropylsilane has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly flammable and may cause skin and eye irritation upon contact. Therefore, proper safety precautions should be taken when handling isopropylsilane.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropylsilane has several advantages for use in lab experiments. It is a relatively inexpensive and readily available reducing agent that can be used in a wide range of reactions. Isopropylsilane is also compatible with a variety of solvents and can be used under mild reaction conditions. However, isopropylsilane has some limitations, including its high flammability and potential toxicity. Therefore, proper safety precautions should be taken when using isopropylsilane in lab experiments.
Orientations Futures
Isopropylsilane has several potential future directions for research. It can be explored further as a reducing agent in the synthesis of organic compounds, particularly in the reduction of challenging substrates. Isopropylsilane can also be investigated as a precursor for the production of silicon-based materials with unique properties. Furthermore, isopropylsilane can be studied for its potential applications in catalysis and as a reagent in organic synthesis.
Conclusion
In conclusion, isopropylsilane is a versatile and useful compound with potential applications in various fields. Its unique properties as a reducing agent and solvent make it an attractive choice for use in lab experiments. However, proper safety precautions should be taken when handling isopropylsilane due to its high flammability and potential toxicity. Further research on isopropylsilane can lead to new discoveries and applications in the future.
Méthodes De Synthèse
Isopropylsilane can be synthesized using several methods, including the reduction of silicon tetrachloride with isopropyl magnesium chloride, the reaction of silicon tetrahydride with isopropyl chloride, and the reaction of silicon tetrahydride with isopropyl lithium. The most commonly used method involves the reaction of silicon tetrahydride with isopropyl chloride in the presence of a catalyst such as zinc chloride or aluminum chloride.
Applications De Recherche Scientifique
Isopropylsilane has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a reducing agent in the synthesis of organic compounds such as alcohols, ketones, and esters. Isopropylsilane has also been used as a solvent for various reactions, including the reduction of carbonyl compounds and the deprotection of silyl ethers. Furthermore, isopropylsilane has been explored as a precursor for the production of silicon-based materials such as silicon carbide and silicon nitride.
Propriétés
Numéro CAS |
18230-84-7 |
|---|---|
Nom du produit |
Isopropylsilane |
Formule moléculaire |
C3H10Si |
Poids moléculaire |
74.2 g/mol |
Nom IUPAC |
propan-2-ylsilane |
InChI |
InChI=1S/C3H10Si/c1-3(2)4/h3H,1-2,4H3 |
Clé InChI |
YYVGYULIMDRZMJ-UHFFFAOYSA-N |
SMILES |
CC(C)[SiH3] |
SMILES canonique |
CC(C)[SiH3] |
Synonymes |
isopropylsilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



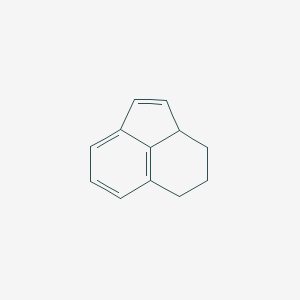

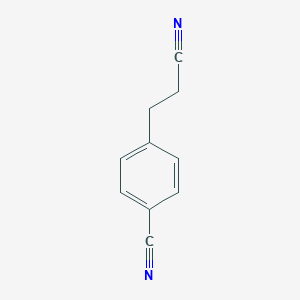


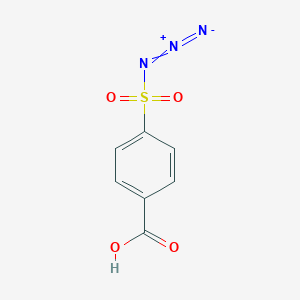


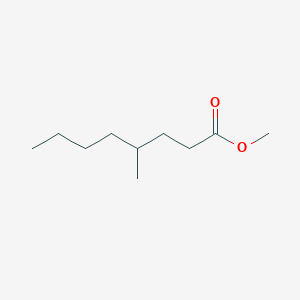
![3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B102744.png)
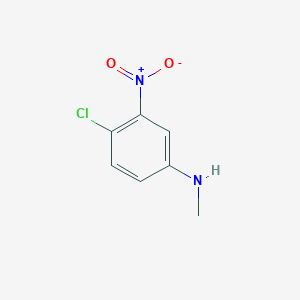
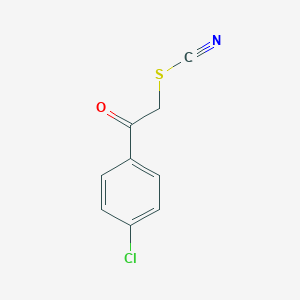
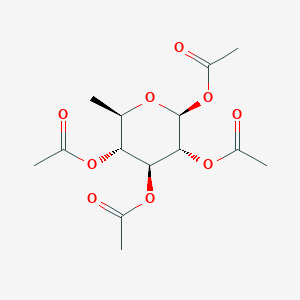
![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)